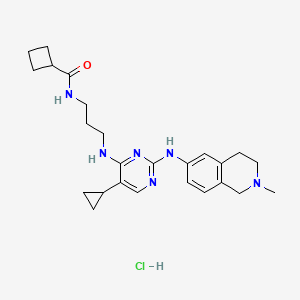

![molecular formula C15H25NO4 B3028518 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide CAS No. 216596-70-2](/img/structure/B3028518.png)

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

Overview

Description

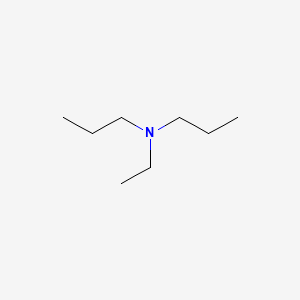

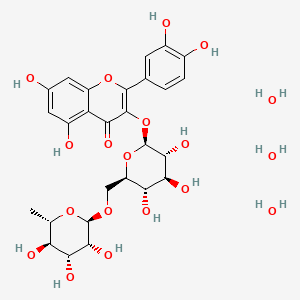

“3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide” is a small molecule . It belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .

Molecular Structure Analysis

The molecular formula of “3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide” is C16H28N2O3 . Its average mass is 296.405 Da and its monoisotopic mass is 296.209991 Da .Scientific Research Applications

Plasma Membrane Lipid-Ordered Domain Modifier

This compound has been found to be a generalizable plasma membrane lipid-ordered domain modifier . It is more efficient than methyl-β-cyclodextrin (MβCD) in domain alteration and istter retain membrane lipids after treatment . This finding provides an essential reagent in membrane biophysics research .

Quorum Sensing Molecule in Bacteria

“N-(3-Oxoundecanoyl)-L-homoserine lactone” is a quorum-sensing molecule produced by Pseudomonas aeruginosa . It is used for bacterial communication, which is crucial for bacteria to coordinate their behavior and adapt to changes in their environment .

Inducer of Apoptosis in Tumor Cells

This compound has been reported to induce apoptosis in various types of tumor cells . This suggests its potential use in cancer therapy, although more research is needed to fully understand its mechanisms and efficacy .

Biochemical Research

Due to its unique properties, this compound is used in a series of biochemical, biophysical, and cell biological analyses . It provides a valuable tool for researchers studying these fields .

Lipid Raft Disruption

This compound has been found to disrupt lipid rafts, which are microdomains of the plasma membrane . Lipid rafts play important roles in cellular processes such as signal transduction and protein sorting .

Membrane Protein Function Study

The formation and dynamics of lipid-ordered domains, which this compound can alter, impact nearly all membrane protein functions . Therefore, it can be used as a tool in the study of membrane protein functions .

Mechanism of Action

Target of Action

The primary target of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide, also known as N-(3-Oxoundecanoyl)-L-homoserine lactone, is the Ig gamma-2 chain C region in humans . This region plays a crucial role in the immune response, contributing to the structure and function of antibodies.

Mode of Action

It is known to interact with its target, potentially influencing the structure and function of antibodies

properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELZAQGRPYIEQS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453999 | |

| Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

CAS RN |

216596-70-2 | |

| Record name | 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

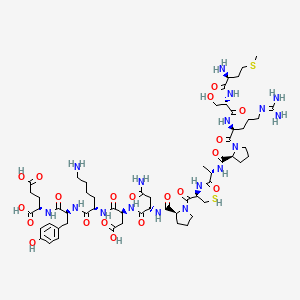

![(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3028435.png)

![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)